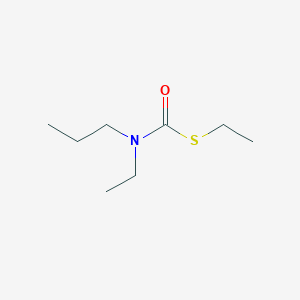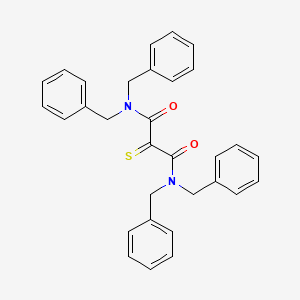
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide is an organic compound with a complex structure It is characterized by the presence of benzyl groups attached to nitrogen atoms and a sulfanylidene group attached to a propanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide typically involves multiple steps. One common method includes the reaction of benzylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with a suitable halogenated propanediamide derivative under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of N1,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanylidene group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethyl-1,3-propanediamine
- N~1~,N~1~,N~3~,N~3~-Tetraacetyl-1,3-propanediamine
- N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-propanediamine
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetrabenzyl-2-sulfanylidenepropanediamide is unique due to the presence of benzyl groups and the sulfanylidene moiety. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds. The benzyl groups enhance its lipophilicity, while the sulfanylidene group provides specific binding interactions with molecular targets.
Propriétés
Numéro CAS |
87898-79-1 |
|---|---|
Formule moléculaire |
C31H28N2O2S |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
N,N,N',N'-tetrabenzyl-2-sulfanylidenepropanediamide |
InChI |
InChI=1S/C31H28N2O2S/c34-30(32(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)29(36)31(35)33(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 |
Clé InChI |
ONIIKBGZHHOAKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(=S)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


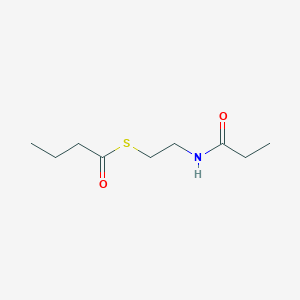
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
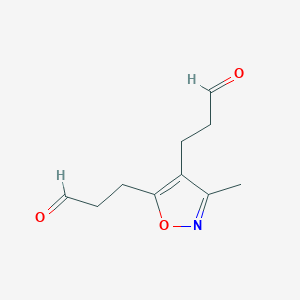
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
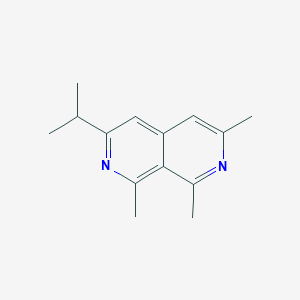
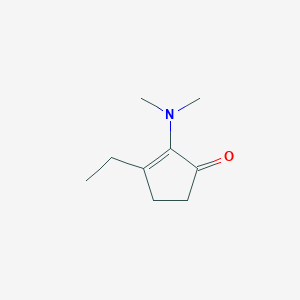
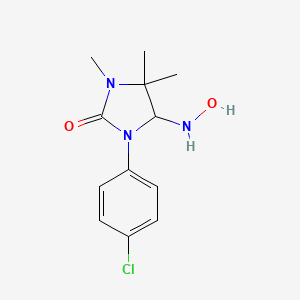
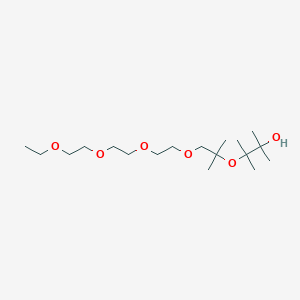
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)
![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)
